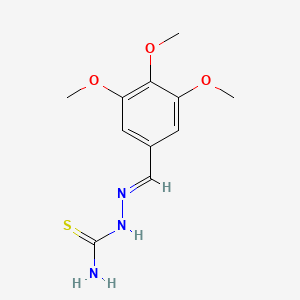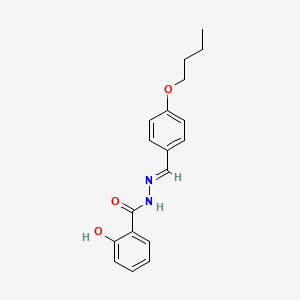
3,4,5-trimethoxybenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is a chemical compound. It is a derivative of 3,4,5-trimethoxybenzaldehyde . This compound is part of a collection of rare and unique chemicals and is often used by early discovery researchers .
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone involves several chemical reactions and transformations . For industrial applications, the parent compound, 3,4,5-trimethoxybenzaldehyde, is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is represented by the linear formula C18H21N3O3S . The molecular weight of this compound is 359.45 .Chemical Reactions Analysis
The chemical reactions involving 3,4,5-trimethoxybenzaldehyde thiosemicarbazone are complex and can involve several steps . The parent compound, 3,4,5-trimethoxybenzaldehyde, can be used as an intermediate in the synthesis of various pharmaceutical drugs .Physical And Chemical Properties Analysis
The parent compound, 3,4,5-trimethoxybenzaldehyde, is a light yellow solid with a density of 1.367 g/cm^3 . It has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The study by Hamre et al. (1950) on the activity of thiosemicarbazones revealed significant findings in the realm of antiviral applications. Their research demonstrated that p-Aminobenzaldehyde, 3-thiosemicarbazone, a related compound, exhibited a considerable delay in death and a survival increase in chick embryos and mice infected with the vaccinia virus, though it was inactive against other pathogens like the agent of meningopneumonitis and swine influenza virus. This suggests potential antiviral applications for structurally similar compounds, including 3,4,5-trimethoxybenzaldehyde thiosemicarbazone (Hamre, D., Bernstein, J., & Donovick, R., 1950).
Anticancer Potential
A pivotal area of application for 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is its anticancer activity. The study by Sibuh et al. (2021) synthesized and characterized thiosemicarbazone derivatives, including 3-Methoxybenzaldehyde thiosemicarbazone, and evaluated their in vitro anticancer activities against different cell lines. The compounds exhibited significant anticancer properties, with molecular docking revealing potential binding to targeted proteins, underscoring the potential of these derivatives as multitargeting drug candidates for further exploration (Sibuh, B. Z., et al., 2021).
Cholinesterase Inhibition
Research by Khan et al. (2023) on para-substituted thiosemicarbazone derivatives, including compounds synthesized from 4-ethoxybenzaldehyde and 4-nitrobenzaldehyde, showcased their potential as cholinesterase inhibitors. These compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating comparable or superior efficacy to the standard drug galantamine. This highlights their potential therapeutic application in conditions like Alzheimer's disease (Khan, M., et al., 2023).
Antitrypanosomal Agents
The study on ruthenium(II) complexes with thiosemicarbazone derivatives by Rodrigues et al. (2008) investigated their potential as antitrypanosomal agents. Electrochemical studies suggested the formation of a nitro anion radical, a proposed intermediate in the action mechanism of nitro-containing anti-trypanosomal drugs, indicating the possible application of these compounds as antitrypanosomal drugs (Rodrigues, C., et al., 2008).
Safety and Hazards
The safety data sheet for 3,4,5-trimethoxybenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-15-8-4-7(6-13-14-11(12)18)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H3,12,14,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMATYSZHGOMQEH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzaldehyde thiosemicarbazone | |
CAS RN |
22043-16-9 |
Source


|
| Record name | NSC153160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)
![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)
![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)